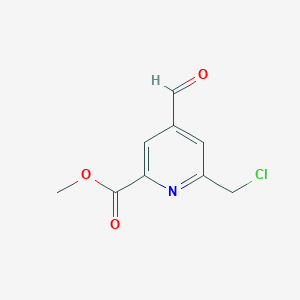
Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with a chloromethyl group, a formyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridine derivative, followed by formylation and esterification reactions. The chloromethylation can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . The formylation step often involves the use of formylating agents such as Vilsmeier-Haack reagent, while the esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Methyl 6-(carboxymethyl)-4-formylpyridine-2-carboxylate.
Reduction: Methyl 6-(hydroxymethyl)-4-formylpyridine-2-carboxylate.
Substitution: Methyl 6-(substituted methyl)-4-formylpyridine-2-carboxylate.
Scientific Research Applications
Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 6-(bromomethyl)-4-formylpyridine-2-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.
Methyl 6-(hydroxymethyl)-4-formylpyridine-2-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 6-(aminomethyl)-4-formylpyridine-2-carboxylate: Features an aminomethyl group in place of chloromethyl.
Uniqueness: Methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate is unique due to the reactivity of its chloromethyl group, which allows for versatile chemical modifications.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 6-(chloromethyl)-4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)8-3-6(5-12)2-7(4-10)11-8/h2-3,5H,4H2,1H3 |
InChI Key |
JWLBFCVFQDLYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















